3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-6-4-11-2-1-5(6)8-12-7(3-10)14-13-8/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSKMWMIPYDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NOC(=N2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to form the 1,2,4-oxadiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) group on the oxadiazole ring is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the oxadiazole ring. This site allows functionalization with various nucleophiles:
Key Findings :
-
Substitution occurs regioselectively at the chloromethyl position due to the oxadiazole’s electron-deficient nature.
-
Yields range from 60–85% depending on the nucleophile and solvent system .
Suzuki–Miyaura Cross-Coupling at the Bromopyridine Site
The bromine atom at position 3 of the pyridine ring enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids:
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Oxidation of the Chloromethyl Group
The chloromethyl group can be oxidized to a carbonyl group under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO | HSO, 60°C, 4 h | 5-Carboxy- oxadiazol-3-yl-pyridine | 55% | |
| CrO/AcOH | Reflux, 6 h | 5-Formyl- oxadiazol-3-yl-pyridine | 40% |
Note : Over-oxidation to carboxylic acids is common with strong agents like KMnO .
Reduction Reactions
The oxadiazole ring and chloromethyl group can undergo reduction:
Limitations : Ring-opening reactions require harsh conditions and often result in low yields .
Hydrolysis of the Oxadiazole Ring
Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 3-Bromo-4-(N-hydroxyamidino)pyridine | 45% | |
| NaOH (10%), 100°C, 8 h | 3-Bromo-4-(carbamoyl)pyridine | 50% |
Mechanism : Hydrolysis proceeds via nucleophilic attack at the electron-deficient C5 position of the oxadiazole .
Cycloaddition Reactions
The oxadiazole can act as a dipolarophile in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile Oxide | RT, 24 h, solvent-free | Fused triazole-oxadiazole hybrid | 60% |
Regioselectivity : The electron-withdrawing oxadiazole directs cycloaddition to the C3/N2 positions .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The oxadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with variations in the heterocyclic core, substituent halogens, or functional groups:
2'-Methyl-4'-(5-methyl-[1,2,4]oxadiazol-3-yl)biphenyl-4-carboxylic acid: This analogue replaces the pyridine ring with a biphenyl system and substitutes the chloromethyl group with a methyl group.
3-Chloro-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine : Replacing bromine with chlorine reduces molecular weight (MW: ~265 vs. ~309 g/mol) and alters electronic effects, as bromine’s stronger electron-withdrawing nature increases the pyridine ring’s electrophilicity.
Electronic and Steric Effects
- Bromine vs. Its higher electronegativity also polarizes the pyridine ring more strongly than chlorine.
- Chloromethyl vs. Methyl : The chloromethyl group introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions), unlike the inert methyl group. This difference is critical in prodrug design or polymer chemistry .
Physicochemical Properties
| Property | 3-Bromo-4-(5-chloromethyl-oxadiazol)-pyridine | 2'-Methyl-4'-(5-methyl-oxadiazol)biphenyl acid | 3-Chloro-4-(5-chloromethyl-oxadiazol)-pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~309 | ~354 | ~265 |
| LogP (Predicted) | 2.1 | 3.5 | 1.8 |
| Solubility (Water) | Low | Very Low | Moderate |
| Reactivity | High (Cl-CH2) | Low | High (Cl-CH2) |
Notes: LogP values estimated via fragment-based methods; solubility inferred from substituent hydrophobicity.
Biologische Aktivität
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a bromine atom and a 1,2,4-oxadiazole ring with a chloromethyl group. Its unique structure allows for various chemical interactions, making it a candidate for further research in drug development and other applications.
- IUPAC Name : 3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
- Molecular Formula : C8H5BrClN3O
- Molecular Weight : 274.50 g/mol
- CAS Number : 1373028-44-4
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Recent studies suggest that derivatives of oxadiazole compounds possess significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : The compound has shown promising results against human leukemia (CEM-13), acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7) cell lines. In particular, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The anticancer activity of this compound is believed to involve:
- Induction of apoptosis through the activation of caspase pathways.
- Modulation of p53 expression levels in cancer cells .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of the chloromethyl group enhances the reactivity of the compound, allowing it to interact with microbial targets effectively.
Structure Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often depends on their substituents:
- Chloromethyl Group : Enhances nucleophilic substitution reactions.
- Bromine Atom : May contribute to increased lipophilicity and better membrane penetration.
Case Studies and Research Findings
- Study on Cytotoxic Effects : A study reported that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against several cancer cell lines. These findings support the potential of this compound as a lead compound for further development .
- Apoptosis Induction : Flow cytometry assays demonstrated that this compound induces apoptosis in a dose-dependent manner in MCF-7 cells by increasing p53 levels and activating caspase pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine, and what are the critical reaction intermediates?
- Methodological Answer : A key approach involves the cyclization of amidine precursors. For example, oxidative cyclization of N-(pyridyl)amidines using NaOCl or MnO₂ can form the [1,2,4]oxadiazole core. The chloromethyl group can be introduced via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂MgBr) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-oxidation or decomposition.
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the pyridine and oxadiazole protons/carbons. The chloromethyl group (CH₂Cl) appears as a singlet at ~4.5–5.0 ppm in ¹H NMR, with coupling patterns confirming substitution .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ ~260–280 nm for aromatic systems) combined with ESI-MS verifies molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
Q. What strategies are effective in optimizing reaction yields for halogenated oxadiazole derivatives?
- Methodological Answer :
- Catalytic Systems : Transition-metal catalysts (e.g., CuBr/1,10-phenanthroline) improve regioselectivity during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and how can this be exploited for functionalization?
- Methodological Answer : The chloromethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) to generate derivatives. Kinetic studies (e.g., monitoring by ¹H NMR or LC-MS) can quantify substitution rates under varying conditions (pH, nucleophile concentration). Computational modeling (DFT) predicts steric/electronic effects on reactivity .
Q. What role does X-ray crystallography play in elucidating the structural features of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., halogen bonding). The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via CCDC deposition .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Screen against kinase panels (e.g., p38 MAPK, c-Met) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with analogs lacking the chloromethyl group .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on interactions between the oxadiazole ring and kinase ATP-binding pockets .
Q. What experimental protocols are recommended for assessing its antibacterial activity against multidrug-resistant pathogens?
- Methodological Answer :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
- Biofilm Disruption : Use crystal violet staining to quantify biofilm inhibition at sub-MIC concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
